molecular formula C7H12 B14753195 Bicyclo[3.1.1]heptane CAS No. 286-34-0

Bicyclo[3.1.1]heptane

Cat. No.: B14753195
CAS No.: 286-34-0
M. Wt: 96.17 g/mol
InChI Key: SHOMMGQAMRXRRK-UHFFFAOYSA-N
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Description

Bicyclo[3.1.1]heptane is a bicyclic organic compound with a unique structure characterized by two fused rings. This compound is notable for its rigid, three-dimensional framework, which makes it an interesting subject for various chemical studies and applications. The structure of this compound consists of a seven-membered ring fused with a three-membered ring, creating a stable and compact molecular geometry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bicyclo[3.1.1]heptane can be synthesized through several methods. One common approach involves the ring-opening reactions of [3.1.1]propellane. This method is analogous to the preparation of bicyclo[1.1.1]pentanes from [1.1.1]propellane . Another method includes the formal (3 + 2) cycloaddition strategies of bicyclo[1.1.0]butanes . Additionally, double alkylation of cyclohexane 1,3-diesters with diiodomethane can be used to prepare this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. The use of photocatalytic Minisci-like conditions to introduce various functional groups at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids is one such method . This approach allows for the production of functionalized this compound derivatives that are relevant in medicinal chemistry research.

Chemical Reactions Analysis

Types of Reactions: Bicyclo[3.1.1]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the unique structure of the compound, which provides multiple reactive sites.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents and nucleophiles.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield ketones and carboxylic acids, while reduction reactions can produce alcohols and alkanes. Substitution reactions typically result in the formation of halogenated derivatives and other substituted compounds.

Comparison with Similar Compounds

Bicyclo[3.1.1]heptane is often compared with other bicyclic compounds such as bicyclo[2.2.1]heptane and bicyclo[1.1.1]pentane. These compounds share similar structural features but differ in the size and arrangement of their rings. Bicyclo[2.2.1]heptane, for example, has a seven-membered ring fused with a two-membered ring, while bicyclo[1.1.1]pentane consists of three fused three-membered rings .

The uniqueness of this compound lies in its ability to serve as a bioisostere for meta-substituted arenes and pyridines, which is not commonly observed in other bicyclic compounds . This property makes it particularly valuable in medicinal chemistry and drug design.

List of Similar Compounds:

Properties

IUPAC Name

bicyclo[3.1.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12/c1-2-6-4-7(3-1)5-6/h6-7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHOMMGQAMRXRRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60348536
Record name bicyclo[3.1.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286-34-0
Record name bicyclo[3.1.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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